molecular formula C15H23NO B1662977 5-Methoxy-1-methyl-2-(n-propylamino)tetralin CAS No. 85379-09-5

5-Methoxy-1-methyl-2-(n-propylamino)tetralin

Cat. No. B1662977
CAS RN: 85379-09-5
M. Wt: 233.35 g/mol
InChI Key: YGHLYBIUVOLKCV-SMDDNHRTSA-N
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Description

5-Methoxy-1-methyl-2-(n-propylamino)tetralin is a secondary amino compound that consists of tetralin bearing methyl, propylamino, and methoxy groups at positions 1, 2, and 5 respectively . It acts as a dopamine receptor antagonist with preferential action at presynaptic receptors . It has a role as a dopaminergic antagonist .


Molecular Structure Analysis

The molecular formula of this compound is C15H23NO . The molecular weight is 233.35 g/mol . The IUPAC name is (1 S ,2 R )-5-methoxy-1-methyl- N -propyl-1,2,3,4-tetrahydronaphthalen-2-amine .


Chemical Reactions Analysis

In animals with partial lesions of the dopaminergic nigrostriatal system, in which DA synthesis of surviving neurons was elevated, (+)-AJ-76 further increased DA synthesis above levels produced by the lesion alone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.35 g/mol . The compound is a member of tetralins and a secondary amino compound .

Scientific Research Applications

Dopamine Receptor Antagonism

5-Methoxy-1-methyl-2-(n-propylamino)tetralin has been identified as a dopamine receptor antagonist with a focus on autoreceptors. This property was demonstrated in extensive in vivo biochemical and behavioral experiments in rats, where it accelerated dopamine synthesis and turnover, and countered the effects of apomorphine, suggesting potential as an experimental tool or therapeutic agent (Svensson et al., 2005).

Influence on Sexual Behavior

Research has explored its effects on male rat sexual behavior, where compounds like 8-Methoxy-2-(di-n-propylamino) tetralin and its analogs reduced the number of intromissions preceding ejaculation and shortened ejaculation latency. These findings provide insight into the compound's influence on sexual behavior, highlighting its potential for studying neurochemical pathways involved in sexual function (Ahlenius et al., 1981).

Effects on Sleep-Wake Activity

Studies have shown that the compound can induce a dose-dependent increase in wakefulness and a reduction in non-REM sleep in rats. This effect is possibly due to its influence on dopaminergic mechanisms involved in sleep regulation, thus providing a valuable tool for studying sleep-related neurochemistry (Svensson et al., 1987).

Serotonin Receptor Agonism

The compound has been recognized as a potent serotonin receptor agonist, with certain enantiomers displaying high efficacy. This property is significant for understanding the interactions between serotonin receptors and various chemical compounds, offering insights into potential therapeutic applications (Arvidsson et al., 1987).

Asymmetric Synthesis

Research has also focused on developing efficient asymmetric synthesis methods for producing high-purity forms of the compound, highlighting its importance in chemical research and potential pharmaceutical applications (Reddy et al., 1999).

Metabolic Ortho-Hydroxylation

Studieshave explored the pharmacological significance of the metabolic ortho-hydroxylation of compounds like this compound. This metabolic process in the liver may impact the bioavailability of potent, centrally acting dopaminergic and serotoninergic agonists. The research provides insight into the metabolic pathways and potential drug interactions of these compounds (Wikström et al., 1988).

Prolactin Release Stimulation

The compound has been evaluated for its effects on prolactin release in male rats. Studies indicate that it causes a pronounced increase in plasma prolactin levels, suggesting its potential use in understanding dopaminergic mechanisms related to prolactin release (Svensson et al., 1986).

Interaction with 5-HT Receptors

Research has investigated the interaction of derivatives of this compound with central 5-HT receptors, revealing their potential as potent serotonin agonists. This research is valuable for understanding the pharmacological profiles of these compounds and their interaction with neurotransmitter systems (Arvidsson et al., 1984).

Synthesis and Characterization

The synthesis and characterization of derivatives like (-)-5-hydroxy-2-(N-propylamino)tetralin have been studied. This research contributes to the understanding of the chemical properties and potential pharmaceutical applications of these compounds (Hong, 2007).

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement .

Mode of Action

This compound acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover . It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline .

Biochemical Pathways

By blocking the dopamine autoreceptors, this compound increases the synthesis and turnover of dopamine . This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects .

Pharmacokinetics

As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels .

Result of Action

The increase in dopamine synthesis and turnover caused by this compound can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine . It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals .

Action Environment

Future Directions

The compound (+)-AJ-76 might be of value in the treatment of Parkinson’s disease . This is suggested by the fact that in animals with partial lesions of the dopaminergic nigrostriatal system, where DA synthesis of surviving neurons was elevated, (+)-AJ-76 further increased DA synthesis above levels produced by the lesion alone .

properties

IUPAC Name

(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHLYBIUVOLKCV-SMDDNHRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043889
Record name (+)-AJ 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85379-09-5
Record name AJ 76
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85379-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-methyl-2-(n-propylamino)tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-AJ 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (+)-AJ76 interact with dopamine receptors and what are the downstream effects?

A1: (+)-AJ76 acts as a preferential dopamine autoreceptor antagonist, primarily targeting dopamine D3 receptors with moderate affinity for D2 receptors . This antagonism leads to increased dopamine synthesis and release in dopaminergic neurons .

Q2: Does (+)-AJ76 play a role in the discriminative stimulus effects of dopamine agonists?

A2: Research suggests that (+)-AJ76 can antagonize the discriminative stimulus effects of both dopamine D2 and D3 receptor agonists . For example, it has been shown to block the discriminative stimulus effects of the D3-preferring agonist (+)-PD 128907 and the D2 agonist (-)-apomorphine in rats . This suggests that (+)-AJ76's interaction with both D2 and D3 receptors contributes to its pharmacological profile.

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